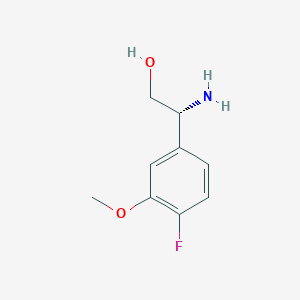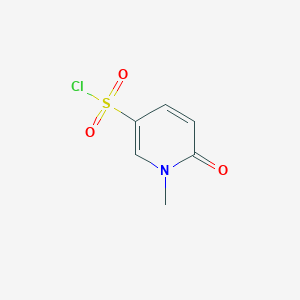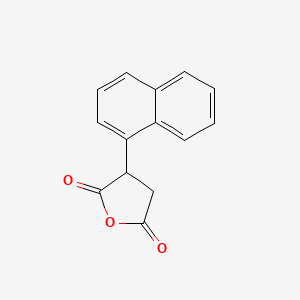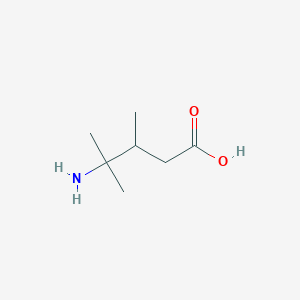![molecular formula C13H15NO2 B13611481 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)
6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound that features a unique structural motif. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a three-dimensional structure. The presence of a benzyloxy group and an azaspiro moiety makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzyloxy-substituted ketone with an amine can lead to the formation of the spirocyclic structure. The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale production of this compound. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and in various industrial processes
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The benzyloxy group and the spirocyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)spiro[3.3]heptan-2-amine: This compound shares a similar spirocyclic structure but differs in the presence of an amine group instead of a ketone.
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine: Another related compound with a similar spiro linkage but with different functional groups.
Uniqueness
6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one is unique due to its specific combination of a benzyloxy group and an azaspiro moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
6-phenylmethoxy-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C13H15NO2/c15-12-8-13(14-12)6-11(7-13)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |
InChI Key |
BOYGCSWTLWGXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)












